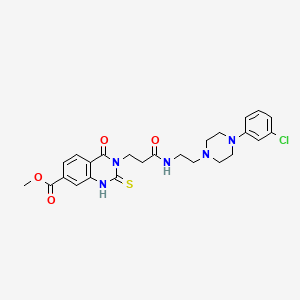

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a 3-chlorophenyl-piperazine moiety, a thioxo group at position 2, and a methyl carboxylate at position 5. The quinazoline scaffold is known for its pharmacological versatility, while the piperazine-ethylamino linker and 3-chlorophenyl group may enhance binding affinity to specific targets, such as serotonin or dopamine receptors .

Properties

CAS No. |

1114647-58-3 |

|---|---|

Molecular Formula |

C25H28ClN5O4S |

Molecular Weight |

530.04 |

IUPAC Name |

methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36) |

InChI Key |

AWZMUAHAXKCCCI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites. The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.

Pharmacokinetics

It is known that the piperazine moiety is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance.

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects. Therefore, the effects of this compound could potentially span a wide range of molecular and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key structural motifs with other piperazine-containing heterocycles, such as:

- Quinolonecarboxylic acids (e.g., compounds from ): These feature a piperazine-carbopiperazino group linked to a quinolone core.

- Bivalent benzoxazolone/benzothiazolone ligands (e.g., 5i–l in ): These include piperazine-propyl linkers and heterocyclic termini. The target compound’s 3-chlorophenyl group may confer enhanced selectivity for adrenergic receptors compared to the benzoxazolone derivatives’ broader receptor promiscuity .

Key Differences

- Substituent Flexibility: Unlike the rigid benzo-fused systems in , the ethylamino-propyl linker in the target compound may allow conformational adaptability, improving binding to flexible receptor pockets.

Spectral Data

Pharmacological and Physicochemical Properties

Hypothetical Activity

While direct pharmacological data for the target compound are unavailable, analogs suggest:

- Receptor Binding : The 3-chlorophenyl-piperazine moiety may target 5-HT1A receptors (Ki ~10–100 nM range), similar to aripiprazole derivatives .

- Metabolic Stability : The thioxo group could reduce oxidative metabolism compared to oxo-quinazolines, extending half-life .

Solubility and Bioavailability

| Property | Target Compound | Quinolonecarboxylic Acids () |

|---|---|---|

| LogP | ~3.5 (estimated) | 2.8–3.2 |

| Aqueous Solubility | Low (due to aromaticity) | Moderate (carboxylic acid group) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can reaction yields be optimized?

- Methodology :

- Follow multi-step protocols involving piperazine coupling, thioxo-quinazoline formation, and esterification. For example, use a modified General Procedure D (as in ), which involves coupling a piperazine derivative with a quinazoline precursor under reflux in anhydrous dichloromethane with a carbodiimide catalyst.

- Optimize yields (51–53%) by controlling reaction time (12–16 hrs), temperature (40–50°C), and stoichiometric ratios (1:1.2 for piperazine to quinazoline intermediates). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Monitor reaction progress using TLC and confirm product purity via elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Q. Which analytical techniques are critical for structural validation?

- Methodology :

- 1H/13C NMR : Assign peaks for the piperazine NH (δ 2.8–3.2 ppm), thioxo group (δ 180–185 ppm in 13C), and ester carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 546.5 g/mol vs. observed 546.4 g/mol; Δ < 0.1 Da) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, N–H bend at 1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodology :

- Synthesize analogs with modifications to the 3-chlorophenyl (e.g., replace with 4-fluorophenyl) or piperazine moiety (e.g., substitute with morpholine). Compare binding affinities using radioligand assays (e.g., for serotonin or dopamine receptors) .

- Use molecular docking to predict interactions with biological targets (e.g., 5-HT1A receptors). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .

- Validate SAR findings with in vitro cytotoxicity assays (e.g., IC50 values in cancer cell lines) and compare with reference compounds like triazolopyrimidines .

Q. How to resolve contradictions in reported bioactivity data?

- Methodology :

- Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. For instance, if one study reports anti-cancer activity (IC50 = 10 µM) but another shows no effect, verify purity (>98% via HPLC) and test in multiple cell lines .

- Analyze solubility and stability : Use LC-MS to detect degradation products (e.g., ester hydrolysis in aqueous buffers) that may explain discrepancies .

Q. What computational tools can predict metabolic pathways and toxicity?

- Methodology :

- Use ADMET prediction software (e.g., SwissADME): Input SMILES strings to identify potential metabolic sites (e.g., ester hydrolysis to carboxylic acid) and cytochrome P450 interactions .

- Perform toxicity screening with ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and prioritize analogs with lower risk scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.